N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine
Description
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is a complex organic compound that features a benzofuran ring, a pyrimidine ring, and a piperidine ring
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14(15-3-4-18-16(13-15)7-12-24-18)22-17-5-10-23(11-6-17)19-20-8-2-9-21-19/h2-4,8-9,13-14,17,22H,5-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUYDXJULYZIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)NC3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, followed by the introduction of the ethyl group. The pyrimidine ring is then synthesized and attached to the piperidine ring. The final step involves coupling the benzofuran-ethyl intermediate with the pyrimidinyl-piperidine intermediate under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the pyrimidine and piperidine rings can form hydrogen bonds and electrostatic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine
- N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyridin-2-ylpiperidin-4-amine
- N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-ol
Uniqueness
The unique combination of the benzofuran, pyrimidine, and piperidine rings in this compound provides distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
